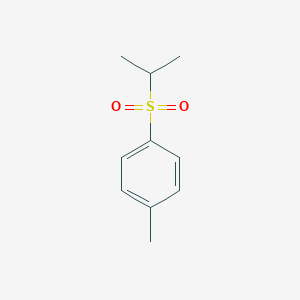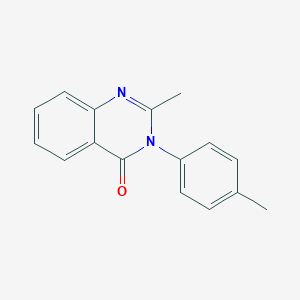
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as MMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the quinazolinone family of compounds and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
生化和生理效应
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative damage. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to induce cell death in cancer cells, which may contribute to its anticancer properties.
实验室实验的优点和局限性
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone. Another area of research could focus on elucidating the mechanism of action of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone, which could help identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, future research could investigate the safety and efficacy of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone in humans, which could pave the way for its development as a new therapeutic agent.
合成方法
The synthesis of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. This method has been reported to yield 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone with a purity of over 95%.
属性
CAS 编号 |
22316-59-2 |
|---|---|
产品名称 |
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-methyl-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 |
InChI 键 |
ZDTGZJXXQHUFIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
其他 CAS 编号 |
22316-59-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
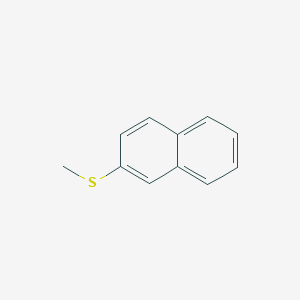
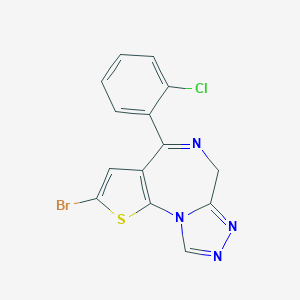
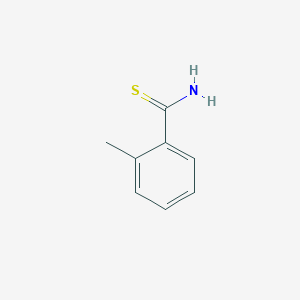
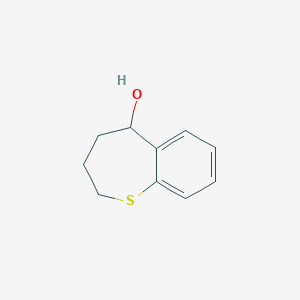
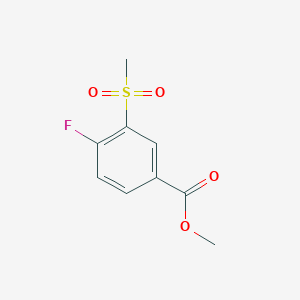
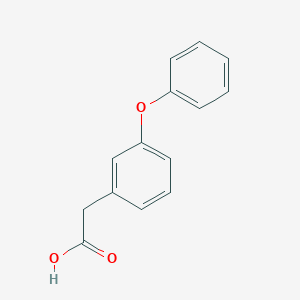
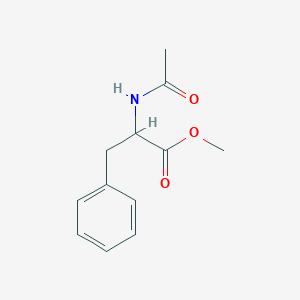
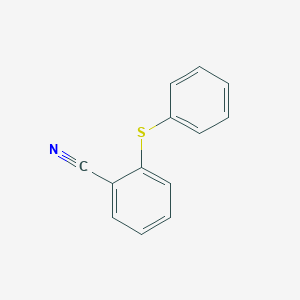
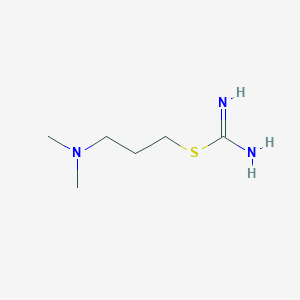
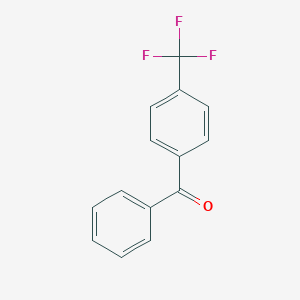
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)
